molecular formula C21H24N4O3 B5630471 1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]piperidine-4-carboxamide

1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]piperidine-4-carboxamide

Cat. No. B5630471
M. Wt: 380.4 g/mol
InChI Key: JMIBBKNXKMOUOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]piperidine-4-carboxamide" involves multiple steps, starting from basic organic compounds to the final product through various chemical reactions. For instance, one study detailed the synthesis of N-substituted derivatives of a similar oxadiazole compound, highlighting the use of benzenesulfonyl chloride, ethyl isonipecotate, and other intermediates in a series of reactions to obtain the target compounds. These processes were elucidated using spectroscopic methods such as 1H-NMR, IR, and mass spectral data (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds within this class has been characterized using various spectroscopic techniques. In one example, the crystal structure of a related compound was determined by single crystal XRD data, providing insights into its crystalline form and molecular geometry. This analysis revealed the presence of weak intermolecular interactions and aromatic π–π stacking interactions, which contribute to the compound's stability (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds of the 1,3,4-oxadiazole class typically involve the formation of these rings through cyclization reactions. These compounds exhibit various biological activities, which can be attributed to their ability to undergo chemical transformations and interact with biological targets. For instance, the antimicrobial and tuberculostatic activities of some derivatives were evaluated, showcasing the potential of these compounds in medical applications (Foks et al., 2004).

properties

IUPAC Name

1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(furan-2-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-2-19-23-24-20(28-19)14-25-10-8-15(9-11-25)21(26)22-17-6-3-5-16(13-17)18-7-4-12-27-18/h3-7,12-13,15H,2,8-11,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIBBKNXKMOUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CN2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]piperidine-4-carboxamide

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